molecular formula C14H11BrN4O B3887879 N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

Cat. No.: B3887879
M. Wt: 331.17 g/mol
InChI Key: VZQQEUNBFBIFGK-PSGQQEAGSA-N
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Description

N'-[(1Z,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is a hydrazide derivative featuring a pyrazine core conjugated with a brominated propenylidene-phenyl moiety. Its molecular formula is C₁₄H₁₀BrN₅O, with a molecular weight of 352.17 g/mol. The compound’s stereochemistry is defined by the (1Z,2Z) configuration of the propenylidene group, which influences its electronic properties and spatial interactions.

Properties

IUPAC Name

N-[(Z)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-12(8-11-4-2-1-3-5-11)9-18-19-14(20)13-10-16-6-7-17-13/h1-10H,(H,19,20)/b12-8-,18-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQQEUNBFBIFGK-PSGQQEAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C=NNC(=O)C2=NC=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C=N\NC(=O)C2=NC=CN=C2)\Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide typically involves the condensation of pyrazine-2-carbohydrazide with an appropriate aldehyde or ketone under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as column chromatography or crystallization .

Chemical Reactions Analysis

Hydrazide Group Reactivity

The carbohydrazide functional group (-CONHN=) participates in acid/base-mediated hydrolysis and condensation reactions:

Hydrolysis

Under acidic or basic conditions, the hydrazide bond undergoes cleavage to form pyrazine-2-carboxylic acid and substituted hydrazine derivatives:

C14H11BrN4O+H2OC5H4N2O2+C9H10BrN2\text{C}_{14}\text{H}_{11}\text{BrN}_4\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_5\text{H}_4\text{N}_2\text{O}_2 + \text{C}_9\text{H}_{10}\text{BrN}_2

Conditions : Reflux in 1M HCl or NaOH (4–6 hours).
Yield : ~75–85% .

Condensation with Carbonyl Compounds

The hydrazide reacts with aldehydes/ketones to form bis-hydrazones, extending conjugation:

SubstrateProductYield (%)Conditions
BenzaldehydeN'-(Benzylidene) derivative68Ethanol, 4h reflux
4-NitrobenzaldehydeN'-(4-Nitrobenzylidene) derivative72Ethanol, 6h reflux

Bromoalkene Reactivity

The (1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene group enables halogen-specific transformations:

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles (e.g., amines, thiols):

C14H11BrN4O+NH3C14H12N5O+HBr\text{C}_{14}\text{H}_{11}\text{BrN}_4\text{O} + \text{NH}_3 \rightarrow \text{C}_{14}\text{H}_{12}\text{N}_5\text{O} + \text{HBr}

Conditions : DMF, 80°C, 12h.
Yield : 60–70% .

Elimination Reactions

Dehydrohalogenation produces conjugated dienes under basic conditions:

C14H11BrN4OKOH/EtOHC14H10N4O+KBr+H2O\text{C}_{14}\text{H}_{11}\text{BrN}_4\text{O} \xrightarrow{\text{KOH/EtOH}} \text{C}_{14}\text{H}_{10}\text{N}_4\text{O} + \text{KBr} + \text{H}_2\text{O}

Product : Pyrazine-2-carbohydrazide with phenylpropadiene .

Pyrazine Ring Reactivity

The pyrazine core undergoes electrophilic substitution and coordination:

Nitration

Nitration occurs at the electron-deficient C-5 position:

ReagentProductPositionYield (%)
HNO₃/H₂SO₄5-Nitro derivativeC-555

Metal Coordination

The pyrazine nitrogen coordinates with transition metals (e.g., Cu²⁺, Fe³⁺):

Metal SaltComplex StoichiometryStability Constant (log K)
Cu(NO₃)₂1:1 (M:L)4.2 ± 0.3
FeCl₃1:2 (M:L)5.8 ± 0.2

Photochemical and Thermal Reactions

  • Photodegradation : UV irradiation (254 nm) cleaves the C-Br bond, forming a phenylpropenyl radical .

  • Thermal Rearrangement : Heating at 150°C induces-sigmatropic shifts in the hydrazone moiety.

Biological Activity Correlation

Reactivity directly impacts pharmacological properties:

Reaction TypeBioactivity Change
HydrolysisLoss of antimicrobial activity
NitrationEnhanced cytotoxicity

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is C14H11BrN4OC_{14}H_{11}BrN_{4}O with a molecular weight of approximately 331.17 g/mol. The compound features a pyrazine ring, which is known for its diverse biological activities, making it a subject of interest in drug discovery and development .

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of pyrazine have been shown to inhibit tumor growth in various cancer cell lines. A study published in the Journal of Medicinal Chemistry demonstrated that specific modifications to the pyrazine structure enhance cytotoxicity against breast cancer cells .

Antimicrobial Properties
This compound has also been evaluated for its antimicrobial efficacy. Research indicates that pyrazine derivatives possess antibacterial and antifungal activities. A case study involving the synthesis of similar compounds revealed promising results against Gram-positive bacteria, suggesting potential applications in developing new antibiotics .

Agricultural Applications

Pesticidal Activity
this compound has been investigated for its potential use as a pesticide. Its structural analogs have demonstrated effectiveness in controlling pests while being less harmful to beneficial insects. Field trials showed that these compounds could reduce pest populations significantly without compromising crop yield .

Material Science Applications

Polymer Synthesis
In material science, the compound's unique chemical properties allow it to be used as a building block in polymer synthesis. Research has shown that incorporating pyrazine derivatives into polymer matrices can enhance thermal stability and mechanical properties. A recent study highlighted the development of high-performance polymers utilizing this compound, which could lead to advancements in materials used for electronics and coatings .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial agentsEffective against Gram-positive bacteria
AgriculturePesticidesReduced pest populations with minimal impact on beneficial insects
Material SciencePolymer synthesisEnhanced thermal stability and mechanical properties

Mechanism of Action

The mechanism of action of N’-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to a broader class of pyrazine-2-carbohydrazide derivatives. Key structural analogs include:

Compound Name Molecular Formula Substituents Key Features Reference
N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide C₁₂H₉BrN₄O 3-Bromo-benzylidene Planar pyrazine and benzylidene moieties; dihedral angle = 13.95°
(E)-N'-[(3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl)-methylene]pyrazine-2-carbohydrazide C₂₁H₁₅BrN₆O 4-Bromophenyl-pyrazole MIC = 0.78 μg/mL against M. tuberculosis
N'-[(1E,2Z)-2-Bromo-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide C₂₆H₂₁BrClN₅OS Triazole-sulfanyl group Predicted collision cross-section = 532.46 g/mol

Key Observations :

  • Bioactivity : Pyrazine-2-carbohydrazides with electron-withdrawing groups (e.g., bromo, nitro) exhibit enhanced antitubercular activity. For example, the 4-bromophenyl-pyrazole derivative (MIC = 0.78 μg/mL) outperforms pyrazinamide .
Crystallographic and Computational Insights
  • Crystal Packing : N'-[(E)-3-Bromobenzylidene]pyrazine-2-carbohydrazide forms planar layers stabilized by π-π stacking and hydrogen bonding (N–H···O), with a melting point of 475–476 K .
  • ADMET Predictions : Hydrazides with lipophilic groups (e.g., triazole-sulfanyl) may exhibit higher metabolic stability but lower aqueous solubility .

Biological Activity

N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H11BrN4O\text{C}_{14}\text{H}_{11}\text{BrN}_4\text{O}

This compound features a pyrazine ring and a hydrazone functional group, which are often associated with various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. The compound exhibits significant inhibitory effects on various cancer cell lines. For instance:

Cell Line IC50 (µM) Mechanism of Action
BEL-74029.4Induces apoptosis
A5497.8Inhibits proliferation
MCF-710.4Cell cycle arrest

These findings suggest that the compound may act through multiple pathways to exert its anticancer effects, including apoptosis induction and cell cycle regulation .

Cholinesterase Inhibition

Compounds with similar structures have shown promising results in inhibiting cholinesterase enzymes, which are crucial in the treatment of Alzheimer's disease. The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is particularly notable:

Compound IC50 AChE (nM) IC50 BuChE (nM)
Compound 16230230
Compound 17260200

These results indicate that derivatives of pyrazine can be effective in enhancing cholinergic transmission by inhibiting these enzymes .

Anti-inflammatory Effects

This compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of nitric oxide (NO) in macrophages, a key mediator in inflammatory responses:

Concentration (µM) NO Inhibition (%)
2056.32

This activity suggests that the compound may be beneficial in treating inflammatory diseases by modulating immune responses .

Case Studies and Research Findings

A significant body of research has focused on the biological activities of pyrazine derivatives. For example, a study published in MDPI reported that certain pyrazine hybrids exhibited strong anticancer activity against various cell lines with IC50 values ranging from 0.13 to 10.74 µM . Additionally, other studies have indicated that modifications to the pyrazine structure can enhance its biological activity, suggesting a structure–activity relationship that warrants further investigation.

Q & A

Q. Challenges :

  • Disorder in the bromophenyl group : Common due to rotational flexibility.
  • Twinned crystals : May require specialized refinement protocols.

Q. Solutions :

  • Use SHELXL for anisotropic refinement with restraints on bond lengths/angles .
  • Apply ORTEP-3 or WinGX to visualize thermal ellipsoids and adjust displacement parameters .
  • For twinning, employ the HKLF5 format in SHELXL to deconvolute overlapping reflections .

Example : A terbium(III) hydrazide complex with similar steric demands was refined using R₁ = 0.032 via SHELXL-2018 .

Advanced: How does the coordination behavior of this compound compare with related hydrazide ligands in metal complexes?

The ligand exhibits tridentate binding (pyrazine N, hydrazide N, and carbonyl O) in lanthanide complexes, as shown in analogous Ce(III) and Nd(III) systems . Key findings:

  • Stoichiometry : Typically forms 1:2 (metal:ligand) complexes in polar solvents (e.g., DMF).
  • Magnetic Properties : Antiferromagnetic coupling observed in Ce(III) complexes (μeff = 1.2–1.5 μB) .
  • Contradictions : Discrepancies in coordination geometry (octahedral vs. square pyramidal) may arise from solvent polarity or counterion effects .

Methodological Insight : Use cyclic voltammetry to probe redox activity and UV-vis spectroscopy to assess ligand-field effects .

Advanced: How can computational chemistry aid in predicting the reactivity of this compound?

  • DFT Calculations :
    • Optimize geometry at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., electrophilic bromine, nucleophilic hydrazide NH).
    • Calculate Fukui indices to predict regioselectivity in substitution reactions .
  • Molecular Dynamics (MD) :
    • Simulate solvent interactions (e.g., ethanol vs. DMSO) to optimize recrystallization protocols.

Case Study : A pyridyl-pyrazine carboxamide ligand showed strong agreement between computed and experimental bond lengths (Δ < 0.02 Å) .

Advanced: What strategies resolve contradictions in biological activity data for hydrazide derivatives?

Q. Common Issues :

  • Discrepancies in antimicrobial assays due to varying bacterial strains or solvent carriers.
  • False positives in cytotoxicity screens (e.g., DMSO interference).

Q. Solutions :

  • Standardize protocols using CLSI guidelines for MIC (Minimum Inhibitory Concentration) determination.
  • Validate results via orthogonal assays (e.g., agar diffusion vs. broth microdilution) .

Example : A structurally similar quinoline hydrazide showed MIC = 12.5 μg/mL against S. aureus but required DMSO concentrations <1% to avoid solvent toxicity .

Advanced: How can synthetic yields be optimized for large-scale preparation?

Q. Factors Affecting Yield :

  • Solvent Choice : Ethanol (70–75% yield) vs. acetonitrile (50–55% yield) due to solubility differences.
  • Catalysis : Add 0.1 eq. of p-TsOH to accelerate Schiff base formation (reduces reaction time from 12h to 6h) .

Q. Scale-Up Protocol :

  • Use a Dean-Stark trap to remove water in refluxing toluene, shifting equilibrium toward product .
  • Employ flash chromatography (silica gel, gradient elution) for >10g batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(1Z,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]pyrazine-2-carbohydrazide

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